
5-(Diethylboryl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylboryl)pyrimidine, also known as DEBP, is a boron-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(Diethylboryl)pyrimidine is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 5-(Diethylboryl)pyrimidine has also been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
5-(Diethylboryl)pyrimidine has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications. Additionally, it has been shown to have a high stability profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(Diethylboryl)pyrimidine is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 5-(Diethylboryl)pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
The potential applications of 5-(Diethylboryl)pyrimidine in medicinal chemistry are vast. Future research should focus on further elucidating the mechanism of action of 5-(Diethylboryl)pyrimidine, as well as exploring its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Additionally, further research should focus on developing more efficient methods for synthesizing 5-(Diethylboryl)pyrimidine, as well as improving its solubility profile.
Métodos De Síntesis
The synthesis of 5-(Diethylboryl)pyrimidine involves the reaction of diethylboron chloride with 2,4,6-trichloropyrimidine. This reaction leads to the formation of 5-(Diethylboryl)pyrimidine, which is a white crystalline powder with a melting point of 114-116°C.
Aplicaciones Científicas De Investigación
5-(Diethylboryl)pyrimidine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-(Diethylboryl)pyrimidine has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
139298-13-8 |
|---|---|
Nombre del producto |
5-(Diethylboryl)pyrimidine |
Fórmula molecular |
C8H13BN2 |
Peso molecular |
148.02 g/mol |
Nombre IUPAC |
diethyl(pyrimidin-5-yl)borane |
InChI |
InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
MCGRUDYMGOGNIA-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)C1=CN=CN=C1 |
SMILES canónico |
B(CC)(CC)C1=CN=CN=C1 |
Sinónimos |
Pyrimidine, 5-(diethylboryl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



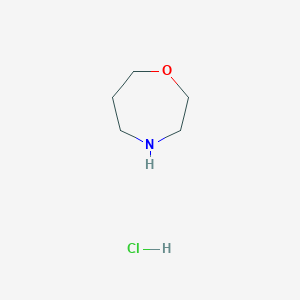
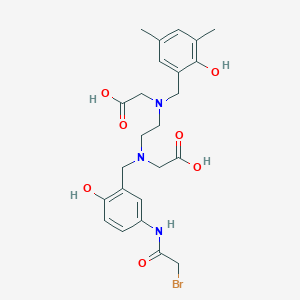
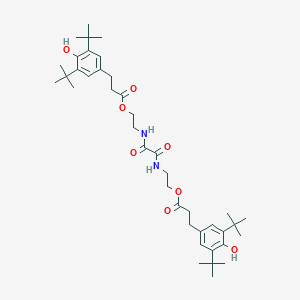
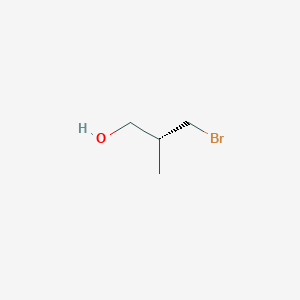
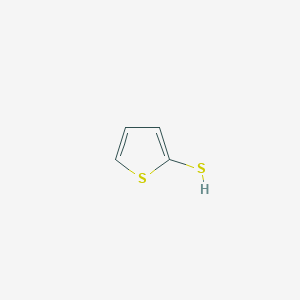
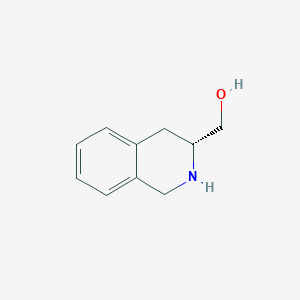
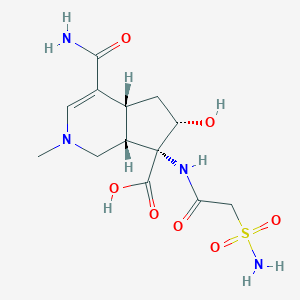
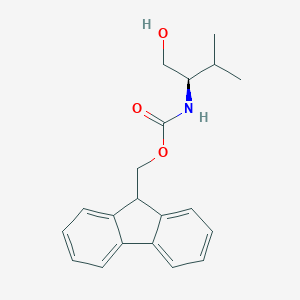
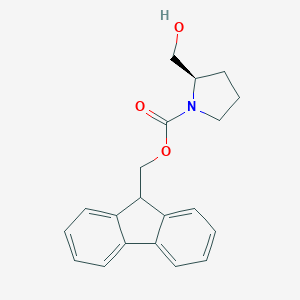
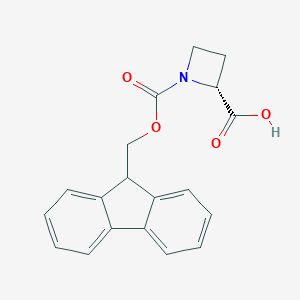
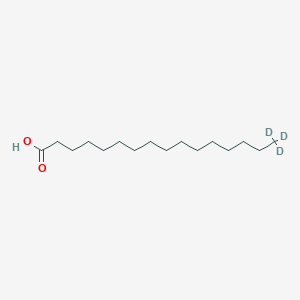
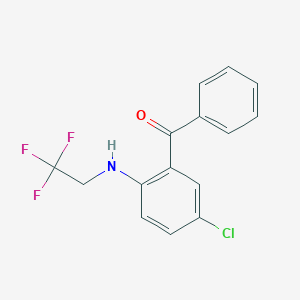
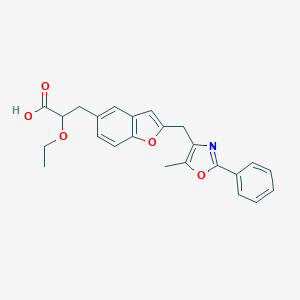
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)